N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE
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Overview
Description
N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE: is a complex organic compound that features a tetrazole ring, a methoxyaniline group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE typically involves multi-step organic reactions The process begins with the preparation of the tetrazole ring, which is often synthesized through the cyclization of hydrazine derivatives with nitriles under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques ensures that the compound is produced efficiently and with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness: N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE stands out due to its unique combination of a tetrazole ring, methoxyaniline group, and dimethylphenyl group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-9-8-10-14(2)17(13)24-18(21-22-23-24)19(3,4)20-15-11-6-7-12-16(15)25-5/h6-12,20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCBVYSEFCLQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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